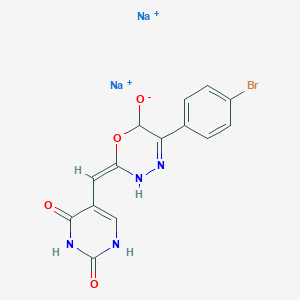
Ipconazole
Overview
Description
Ipconazole is a member of the class of cyclopentanols carrying 1,2,4-triazol-1-ylmethyl, 4-chlorobenzyl and isopropyl substituents at positions 1, 2 and 5 respectively . It is used to control a range of seed diseases in rice, vegetables and other, mainly non-food, crops . It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical .
Molecular Structure Analysis
The molecular formula of this compound is C18H24ClN3O . Its molecular weight is 333.86 g/mol .Scientific Research Applications
Neurodevelopmental Toxicity in Zebrafish :
- Ipconazole exposure in zebrafish larvae led to reduced locomotive activity during early development without morphological abnormalities.
- It caused oxidative stress by reducing mitochondrial-specific antioxidants and genes essential for mitochondrial maintenance and function.
- GABAergic inhibitory neurons were dysregulated, affecting the neural network, and high doses led to caspase-independent cell death, indicating potential neurodevelopmental toxicity (Lee et al., 2022).
Risk Assessment for Birds and Humans :
- The European Food Safety Authority (EFSA) reviewed the risks posed to birds from the use of this compound and assessed whether negligible exposure requirements for humans (dietary and non-dietary) were satisfied. This review was part of the approval process for this compound as an active substance (EFSA, 2022).
Microbial Degradation in Soil :
- A study investigated the degradation of this compound by microorganisms isolated from paddy soil. Several bacterial, actinomycetous, and fungal strains showed this compound-degrading activity. The study provides insights into the biodegradation of this compound in soil environments (Eizuka et al., 2003).
Metabolism in Rice Plants :
- Research on the metabolism of this compound in rice plants after seed treatment revealed oxidative products at specific carbon positions, indicating the metabolic pathways of this compound in plants (Eizuka et al., 1994).
Antifungal Properties and Disease Protection :
- This compound exhibited antifungal activities against a range of plant pathogenic fungi. It protected rice seeds against diseases like “Bakanae,” Helminthosporium leaf spot, and blast. The study highlighted its fungicidal and fungistatic activities (Tateishi et al., 1998).
Control of Rice Bakanae Disease :
- Evaluation of this compound, alone and in mixtures, for controlling rice bakanae disease caused by Fusarium fujikuroi, showed high antifungal activity. Mixtures with phenamacril exhibited synergistic effects, suggesting a strategy to control the disease and reduce fungicide resistance (Li et al., 2017).
Sensitivity of Fusarium moniliforme to this compound :
- Research on the sensitivity of Fusarium moniliforme to this compound, pre- and post-launch as a rice seed disinfectant, showed that pathogenic isolates could be controlled by practical dosages of this compound (Tateishi & Chida, 2000).
Mechanism of Action
Target of Action
Ipconazole, a demethylation inhibitor of fungal ergosterol biosynthesis , primarily targets the GABAergic inhibitory neurons in the developing brain . These neurons play a crucial role in maintaining the balance of excitation and inhibition in the neural network .
Mode of Action
This compound interacts with its targets by disrupting mitochondrial homeostasis . This disruption leads to a decrease in the mitochondrial density in the forebrain of the larvae treated with this compound . The compound also interrupts the expression of gad1b, confirming that GABAergic inhibitory neurons are dysregulated .
Biochemical Pathways
This compound affects the mitochondrial-specific antioxidants, superoxide dismutases 1 and 2, and the genes essential for mitochondrial genome maintenance and functions . This suggests that this compound-driven oxidative stress is a key factor in its mode of action . The compound also substantially reduces hsp70 expression and increases ERK1/2 phosphorylation in a dose-dependent manner .
Pharmacokinetics
It is known that similar compounds, such as itraconazole, voriconazole, posaconazole, and isavuconazole, are metabolized in the liver . These azoles are substrates and inhibitors of cytochrome P450 (CYP) isoenzymes and are therefore involved in numerous drug–drug interactions .
Result of Action
This compound exposure results in cytotoxic effects by reducing cell viability, generating oxidative stress, and inducing cell death in SH-SY5Y cells . This suggests that this compound exposure should be considered as a factor in the presentation of neurotoxicity or neurodegeneration .
Action Environment
This compound is widely used in modern agriculture for foliar and seed treatment, and is authorized for use in livestock feed . Waste from this compound treatment enters rivers and groundwater through disposal and rain, posing potential toxicity to humans and other organisms . Its metabolites remain stable under standard hydrolysis conditions . Therefore, environmental factors such as the presence of water bodies and rainfall can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYCMDBMOLSEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034674 | |
| Record name | Ipconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125225-28-7 | |
| Record name | Ipconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125225-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125225287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanol, 2-[(4-chlorophenyl)methyl]-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ipconazole is a triazole fungicide that inhibits the biosynthesis of ergosterol [, , , ], a critical component of fungal cell membranes. It specifically targets the CYP51 (cytochrome P450) enzyme, also known as 14α-demethylase, which is involved in the demethylation step of ergosterol biosynthesis [, ]. By inhibiting this enzyme, this compound disrupts the formation of ergosterol, leading to membrane dysfunction and ultimately fungal cell death [, ].
A: Yes, this compound has been shown to inhibit gibberellin production in Fusarium moniliforme, the causal agent of Bakanae disease in rice []. This inhibition occurs even at fungistatic concentrations, suggesting a potential role in its effectiveness against Bakanae disease [].
A: Research has shown that this compound exposure can disrupt mitochondrial homeostasis in zebrafish, leading to reduced locomotive activity during early development []. This appears to be linked to oxidative stress induced by the fungicide, as evidenced by reduced expression of mitochondrial-specific antioxidants []. Additionally, this compound can dysregulate GABAergic inhibitory neurons in zebrafish, potentially leading to an uncoordinated neural network [].
ANone: The molecular formula of this compound is C17H20ClN3O, and its molecular weight is 317.82 g/mol.
A: The specific stereochemistry of this compound is crucial for its activity. Research has shown that the diastereomers with the (1RS,2SR,5RS;1RS,2SR,5SR) configuration exhibit higher fungicidal activity compared to other diastereomers []. This highlights the importance of the three-dimensional arrangement of atoms within the molecule for effective target binding and activity.
A: Yes, studies have investigated the structure-activity relationships of this compound analogs. Replacing the isopropyl group on the cyclopentane ring with other alkyl groups or a hydrogen atom led to variations in fungicidal activity and plant growth inhibitory effects. For example, removing the isopropyl group or replacing it with a methyl group resulted in compounds with strong plant growth inhibitory activity, while longer alkyl chain substitutions abolished this effect [, ]. This suggests that the isopropyl group plays a crucial role in determining the selectivity of this compound towards fungal cells over plant cells.
A: Studies have examined the metabolism and residue levels of this compound in rice plants after seed treatment. A significant portion of the applied this compound was found to remain in the soil, while a smaller percentage was detected in roots and seeds. Only trace amounts reached the shoots, indicating limited translocation within the plant []. The primary metabolic reactions involved oxidation of the isopropyl and benzylmethylene groups []. Interestingly, this compound and its initial metabolites detected in seedlings were not found in harvested rice grains, suggesting further degradation or transformation within the plant over time [].
A: While the research provided doesn't detail specific formulations, it highlights that this compound is often used as a seed treatment, either alone or in combination with other fungicides [, , , , ]. This suggests that seed treatment formulations likely play a crucial role in ensuring effective delivery and protection against seed and soil-borne diseases.
A: The European Commission requested a review of this compound's approval, specifically focusing on risks to birds and negligible exposure limits for humans through dietary and non-dietary routes []. This highlights the ongoing efforts to evaluate and ensure the safety of this compound within the context of human and environmental health.
A: Although specific ADME data wasn't provided, studies on rice plants suggest that this compound is absorbed by seeds and roots, with limited translocation to shoots []. Metabolism in plants primarily involves oxidation of the isopropyl and benzylmethylene groups []. Persistence of metabolites in soil and water indicates potential for environmental accumulation [, ]. Further research is needed to fully elucidate the ADME profile of this compound in different organisms.
ANone: Researchers have employed various in vitro assays to evaluate this compound's efficacy. These include:
- Mycelial growth inhibition assays: These are commonly used to determine the minimum inhibitory concentration (MIC) and EC50 values of this compound against different fungal species [, , , , ].
- Spore germination assays: These assess the ability of this compound to prevent fungal spore germination, a crucial step in disease establishment [].
- Gibberellin production assays: These have been used to investigate this compound's inhibitory effects on gibberellin biosynthesis in fungi like Fusarium moniliforme [].
ANone: Yes, several studies have explored the efficacy of this compound in controlling plant diseases under controlled and field conditions. These include:
- Greenhouse experiments: These have demonstrated the effectiveness of this compound seed treatments in controlling Bakanae disease in rice [] and Ascochyta blight in chickpea [].
- Field trials: These have shown the potential of this compound seed treatments in managing collar rot of groundnut [] and Phytophthora stem and root rot in soybean [, ].
ANone: Several factors can influence resistance development in fungi, including:
- Target site mutations: Changes in the CYP51 gene, particularly in the target site of this compound, can reduce its binding affinity and effectiveness [].
ANone: The research highlights several other fungicides tested alongside this compound, including:
- Phenamacril: Often used in combination with this compound to control Bakanae disease in rice [].
- Metalaxyl: Frequently combined with this compound in seed treatments for various crops [, , , ].
- Other triazole fungicides: These include prothioconazole, difenoconazole, tebuconazole, and others, often used in combination with this compound for broader spectrum disease control [, , , , ].
- Non-triazole fungicides: These include thiram, fludioxonil, sedaxane, and others, each targeting different fungal pathways and offering varying levels of efficacy against specific pathogens [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



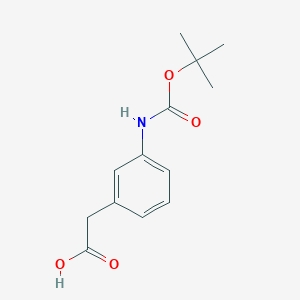
![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)
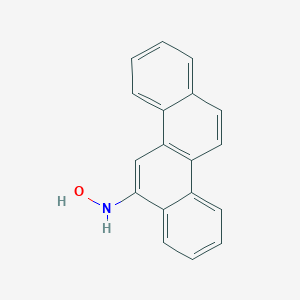


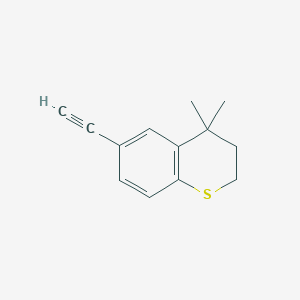
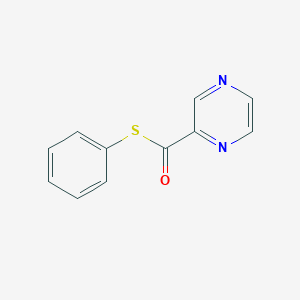
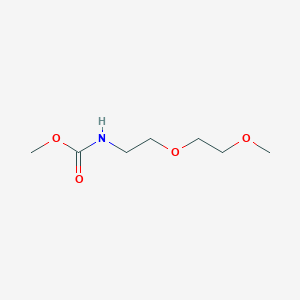
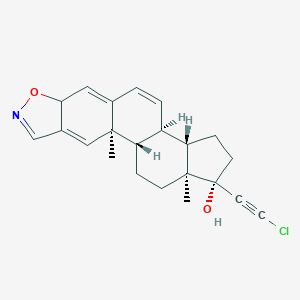
![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)

